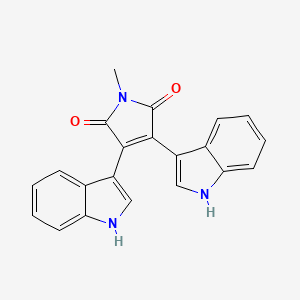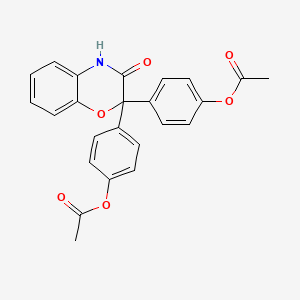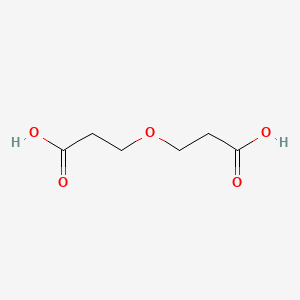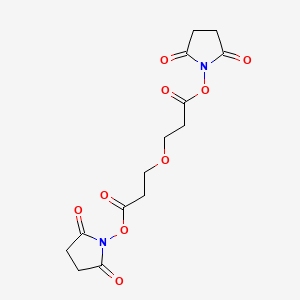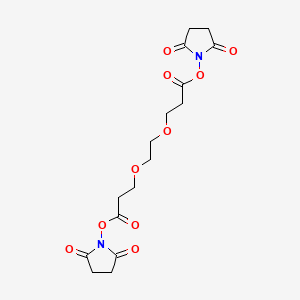
4,7,10,13-Tétraoxahexadéca-1,15-diyne
Vue d'ensemble
Description
4,7,10,13-Tetraoxahexadeca-1,15-diyne is a homobifunctional polyethylene glycol (PEG) linker with two propargyl groups. This compound is known for its utility in click chemistry, particularly in forming triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed reactions.
Applications De Recherche Scientifique
4,7,10,13-Tetraoxahexadeca-1,15-diyne has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules for studying biological processes.
Medicine: Employed in drug delivery systems and the development of therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10,13-Tetraoxahexadeca-1,15-diyne typically involves the reaction of propargyl alcohol with triethylene glycol under specific conditions. The reaction is catalyzed by a base, such as potassium carbonate, and proceeds through a series of etherification steps to yield the desired product.
Industrial Production Methods
Industrial production of 4,7,10,13-Tetraoxahexadeca-1,15-diyne follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13-Tetraoxahexadeca-1,15-diyne undergoes various chemical reactions, including:
Click Chemistry: Forms triazole linkages with azides.
Oxidation: Can be oxidized to form corresponding carbonyl compounds.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry to facilitate the formation of triazole linkages.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and thiols.
Major Products Formed
Triazoles: Formed via click chemistry.
Carbonyl Compounds: Resulting from oxidation.
Substituted Ethers: From nucleophilic substitution reactions.
Mécanisme D'action
The mechanism of action of 4,7,10,13-Tetraoxahexadeca-1,15-diyne primarily involves its ability to form stable triazole linkages through click chemistry. This reaction is highly efficient and specific, making it a valuable tool for bioconjugation and material science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4,7,10,13-Tetraoxahexadeca-1,15-diyne is unique due to its specific structure, which allows for efficient and selective click chemistry reactions. Its homobifunctional nature and the presence of two propargyl groups make it particularly useful in forming stable linkages with azide-bearing compounds.
Propriétés
IUPAC Name |
3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h1-2H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRQSGRBGBTBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474603 | |
| Record name | 4,7,10,13-Tetraoxahexadeca-1,15-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126422-58-0 | |
| Record name | 4,7,10,13-Tetraoxahexadeca-1,15-diyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


